molecular formula C34H43N5O6S B12768918 5-iQoa-Val-Apns-Thz-NHtBu CAS No. 156880-90-9

5-iQoa-Val-Apns-Thz-NHtBu

Cat. No.: B12768918
CAS No.: 156880-90-9
M. Wt: 649.8 g/mol
InChI Key: OEKMIPDIPHOTCG-ATACATFBSA-N
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Description

5-iQoa-Val-Apns-Thz-NHtBu is a synthetic compound with a complex molecular structure. It contains 33 carbon atoms, 41 hydrogen atoms, 5 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iQoa-Val-Apns-Thz-NHtBu involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and protection/deprotection of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-iQoa-Val-Apns-Thz-NHtBu can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

5-iQoa-Val-Apns-Thz-NHtBu has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-iQoa-Val-Apns-Thz-NHtBu involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-iQoa-Val-Apns-Thz-NHtBu include:

Uniqueness

This compound is unique due to its specific combination of functional groups and molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the thiazole ring and the tert-butyl group can influence the compound’s stability, solubility, and interaction with molecular targets.

Properties

CAS No.

156880-90-9

Molecular Formula

C34H43N5O6S

Molecular Weight

649.8 g/mol

IUPAC Name

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2S)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylbutanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C34H43N5O6S/c1-21(2)29(37-28(40)18-45-27-13-9-12-23-17-35-15-14-24(23)27)32(43)36-25(16-22-10-7-6-8-11-22)30(41)33(44)39-20-46-19-26(39)31(42)38-34(3,4)5/h6-15,17,21,25-26,29-30,41H,16,18-20H2,1-5H3,(H,36,43)(H,37,40)(H,38,42)/t25-,26-,29-,30-/m0/s1

InChI Key

OEKMIPDIPHOTCG-ATACATFBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)N2CSC[C@H]2C(=O)NC(C)(C)C)O)NC(=O)COC3=CC=CC4=C3C=CN=C4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(=O)N2CSCC2C(=O)NC(C)(C)C)O)NC(=O)COC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

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